molecular formula C7H2Cl2F3NO2 B1304684 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene CAS No. 657-02-3

1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene

Cat. No. B1304684
CAS RN: 657-02-3
M. Wt: 259.99 g/mol
InChI Key: FZHCKUHPOZBPHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives is a common theme in the provided papers. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, 1,3,5-Tris(4-nitrobenzoyl)benzene is prepared by cyclotrimerization of (4-nitrobenzoyl)acetylene . These methods highlight the versatility of synthetic approaches to nitro-substituted benzene derivatives, which could be relevant to the synthesis of "1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene".

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties of chemical compounds. The paper on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide describes the crystal and molecular structures of these compounds, which are precursors for antituberculosis drugs . Although the target compound is not directly studied, the structural analysis of similar compounds can provide insights into the molecular geometry and electronic distribution of "1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene".

Chemical Reactions Analysis

The reactivity of nitro-substituted benzene derivatives is discussed in several papers. For instance, the introduction of electron-withdrawing substituents into the aromatic ring activates the halogen substituent towards nucleophilic attack, as seen in the synthesis of new derivatives of 1-chloro-2-nitrobenzene . This information can be extrapolated to predict the reactivity of "1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene" in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzene derivatives are influenced by their molecular structure. The paper on 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one discusses the reactivity and safety of this hypervalent-iodine-based electrophilic trifluoromethylating reagent . Such studies are important for understanding the stability and reactivity of "1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene", as well as its potential applications in organic synthesis.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene is a significant chemical compound with various applications in scientific research, particularly in organic synthesis and the development of pharmaceuticals.

  • Synthesis of Heterocyclic Compounds : A study by Vargas-Oviedo et al. (2017) describes the efficient synthesis of a 1,2-dialkyl-5-trifluoromethylbenzimidazoles library, starting from a similar compound, 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This process involves the formation of o-phenylendiamines, which are key intermediates for synthesizing valuable heterocyclic compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

  • Preparation of Chemical Isomers : Lynch and Mcclenaghan (2003) prepared isomers of 3-nitrobenzotrifluoride, closely related to 1,2-dichloro-3-nitro-5-(trifluoromethyl)benzene, demonstrating their potential for forming co-crystals and analyzing their crystal structures. Such studies are essential for developing new materials and understanding molecular interactions (Lynch & Mcclenaghan, 2003).

  • Direct Amination and Reduction Processes : Pastýříková et al. (2012) conducted direct amination of nitro(pentafluorosulfanyl)benzenes, leading to the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles. This process is critical in the development of new pharmaceutical compounds (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

Safety And Hazards

“1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene” is considered hazardous. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, eye contact, and ingestion .

properties

IUPAC Name

1,2-dichloro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCKUHPOZBPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378851
Record name 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene

CAS RN

657-02-3
Record name 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 657-02-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4-Dichloro-α,α,α-trifluorotoluene (862 g. 4.0 mols) is added to a stirred mixture of concentrated sulfuric acid (4400 g.) and nitric acid (3400 g.) at 35° C. The mixture is stirred 70 minutes at 95° C. and allowed to separate. The oil layer is washed once with water and twice with 5% sodium carbonate solution, dried, and fractionally distilled to give 3,4-dichloro-5-nitro-α,α,α-trifluorotoluene (188 g. 18%) b.p. 115°-118° C./15 mm, 88% pure.
Quantity
862 g
Type
reactant
Reaction Step One
Quantity
4400 g
Type
reactant
Reaction Step One
Quantity
3400 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Hori, N Noguchi, H Yokoyama, H Ise, CZ Jin… - Bioorganic & Medicinal …, 1996 - Elsevier
New N-thiadiazolylanilines were designed and synthesized to develop mitochondrial cytotoxins superior to SF 6847. The mitochondrial cytotoxin N-thiadiazolylanilines, TX-108 and TX-…
Number of citations: 2 www.sciencedirect.com
JB Liu, FY Li, YX Li, XL Zhang, XW Hua… - Pest management …, 2019 - Wiley Online Library
BACKGROUND Anthranilic diamide insecticides control lepidopteran pests through selectively binding and activating insect ryanodine receptors. In order to search for potential …
Number of citations: 17 onlinelibrary.wiley.com

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